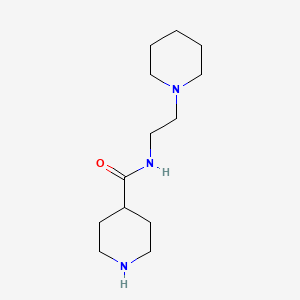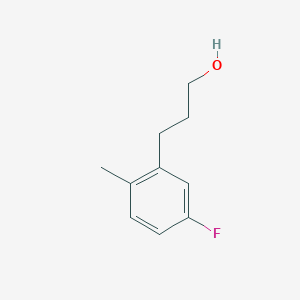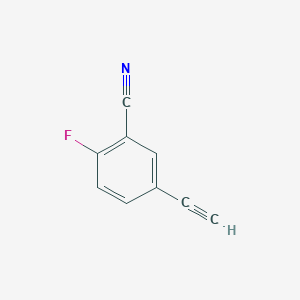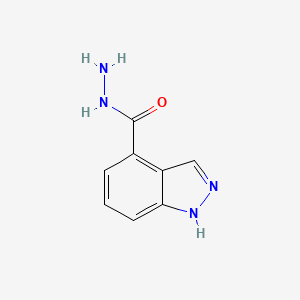
1H-indazol-4-carbohidrazida
Descripción general
Descripción
1H-Indazole-4-carbohydrazide is a nitrogen-containing heterocyclic compound that features an indazole ring structure. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The indazole ring system is known for its stability and versatility, making it a valuable scaffold in drug design and development.
Aplicaciones Científicas De Investigación
1H-Indazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Mode of Action
A study on the synthesis of 1h-indazole presented a mechanism for the cyclization step involving a hydrogen bond propelled mechanism . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .
Biochemical Pathways
Indazole-containing compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ , suggesting that they may affect pathways related to this enzyme.
Result of Action
One study indicated that a cd-based compound exhibited dose-dependent toxicity on b16-f10 cells, most likely due to the release of toxic cd (ii) .
Action Environment
The synthesis of indazole has been explored under various conditions, including catalyst- and solvent-free conditions , suggesting that environmental factors may play a role in the compound’s synthesis and potentially its action.
Análisis Bioquímico
Biochemical Properties
1H-indazole-4-carbohydrazide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase and aldose reductase, inhibiting their activity. The inhibition of acetylcholinesterase by 1H-indazole-4-carbohydrazide is of particular interest due to its potential therapeutic applications in treating neurodegenerative diseases like Alzheimer’s disease. Additionally, 1H-indazole-4-carbohydrazide interacts with various proteins through hydrogen bonding and hydrophobic interactions, which can modulate protein function and stability .
Cellular Effects
1H-indazole-4-carbohydrazide exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways. Furthermore, 1H-indazole-4-carbohydrazide influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In non-cancerous cells, 1H-indazole-4-carbohydrazide can affect cellular metabolism by altering the activity of metabolic enzymes and impacting cellular energy production .
Molecular Mechanism
The molecular mechanism of action of 1H-indazole-4-carbohydrazide involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to the active sites of enzymes such as acetylcholinesterase and aldose reductase, leading to enzyme inhibition. The binding interactions are primarily mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, 1H-indazole-4-carbohydrazide can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-indazole-4-carbohydrazide have been observed to change over time. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species. Over time, 1H-indazole-4-carbohydrazide can undergo degradation, leading to a decrease in its bioactivity. Long-term studies have shown that prolonged exposure to 1H-indazole-4-carbohydrazide can result in sustained inhibition of enzyme activity and persistent changes in cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of 1H-indazole-4-carbohydrazide vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory activity. At higher doses, 1H-indazole-4-carbohydrazide can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at certain dosage levels. These findings highlight the importance of dose optimization in the therapeutic application of 1H-indazole-4-carbohydrazide .
Metabolic Pathways
1H-indazole-4-carbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or lose bioactivity. The metabolic flux of 1H-indazole-4-carbohydrazide can influence its overall pharmacokinetic profile, affecting its distribution, clearance, and duration of action. Additionally, the interaction of 1H-indazole-4-carbohydrazide with metabolic enzymes can impact the levels of other metabolites, potentially leading to metabolic imbalances .
Transport and Distribution
The transport and distribution of 1H-indazole-4-carbohydrazide within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, facilitating its intracellular accumulation. Once inside the cell, 1H-indazole-4-carbohydrazide can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of 1H-indazole-4-carbohydrazide within tissues is also influenced by factors such as tissue perfusion and the presence of binding sites .
Subcellular Localization
1H-indazole-4-carbohydrazide exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria, through specific targeting signals and post-translational modifications. The localization of 1H-indazole-4-carbohydrazide within these compartments can influence its interactions with biomolecules and its overall bioactivity. For example, mitochondrial localization of 1H-indazole-4-carbohydrazide can impact cellular energy production and apoptosis regulation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indazole-4-carbohydrazide can be synthesized through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine derivatives. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can yield indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods: Industrial production of 1H-indazole-4-carbohydrazide typically involves optimizing these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, often facilitated by halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated indazole derivatives with nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Comparación Con Compuestos Similares
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct properties.
Indazole-3-carboxylic acid: A related compound with a carboxylic acid group at the 3-position.
Uniqueness: 1H-Indazole-4-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives with enhanced pharmacological properties.
Propiedades
IUPAC Name |
1H-indazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-11-8(13)5-2-1-3-7-6(5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQJWNMFLQUVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NNC2=C1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401276333 | |
| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-16-6 | |
| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086392-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-4-carboxylic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401276333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395751.png)
![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1395752.png)
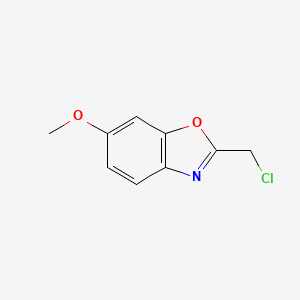
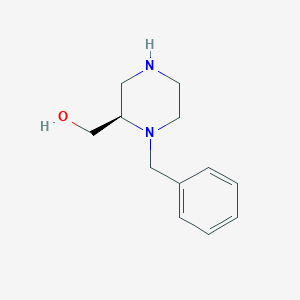
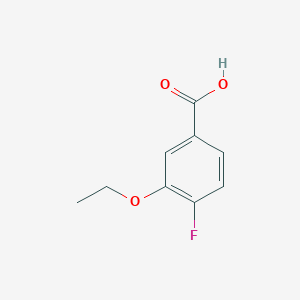
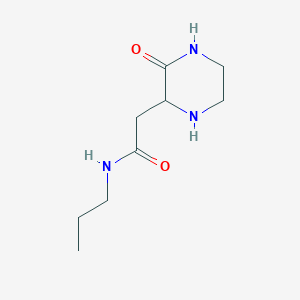

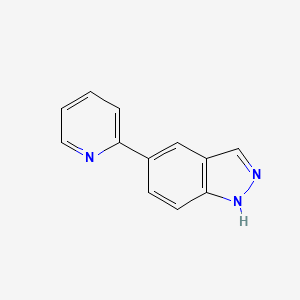
![2,7-Diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1395765.png)
